
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms, as well as a trifluoromethyl group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 5-Bromo-2-fluorobenzotrifluoride with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the benzimidazole moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine and fluorine atoms at positions 5 and 6 undergo nucleophilic and electrophilic substitutions under controlled conditions.
Key findings:
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Suzuki-Miyaura cross-coupling replaces bromine with aryl/heteroaryl groups, facilitated by palladium catalysis .
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Ullmann-type coupling replaces fluorine under copper catalysis but requires elevated temperatures (90–110°C) .
Functionalization of the Benzimidazole Core
The nitrogen atoms in the imidazole ring participate in alkylation and acylation reactions.
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Dissolve 5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (1 mmol) in DMF.
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Add K₂CO₃ (2 mmol) and methyl iodide (1.2 mmol).
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Stir at 60°C for 12 hours → 1-methyl derivative (72% yield).
Trifluoromethyl Group Reactivity
Condensation and Cyclization
The compound serves as a precursor for heterocyclic expansions:
Reaction | Protocol | Products |
---|---|---|
Imidazo[4,5-b]pyridine Formation | NH₄OAc, substituted aldehydes, ethanol reflux | Fused tricyclic derivatives |
Thiazole Ring Fusion | Lawesson’s reagent, thioureas | Imidazothiazole hybrids |
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Condensation with 4-chlorobenzaldehyde under acidic conditions yields imidazo[4,5-b]pyridine derivatives (58% yield).
Stability and Degradation Pathways
The compound degrades under harsh conditions:
Condition | Observation | Mechanism |
---|---|---|
Strong Base (NaOH, 100°C) | Hydrolysis of imidazole ring → diamines | Nucleophilic attack at C2 |
Oxidative (H₂O₂, Fe³⁺) | CF₃ → COOH conversion | Radical-mediated oxidation |
Comparative Reactivity Analysis
A comparison with structurally similar compounds reveals distinct reactivity patterns:
Scientific Research Applications
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 5-Bromo-2-fluorobenzotrifluoride
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 3-Bromo-2-fluoro-6-methylpyridine
Uniqueness
What sets 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole apart is its unique combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antiviral, anticancer, antiparasitic, and anti-inflammatory agents . The structural similarity of these compounds to naturally occurring nucleotides allows them to interact with various biological targets.
Target Interactions : The primary mechanism of action for benzimidazole derivatives involves their interaction with enzymes and proteins. For instance, they can inhibit casein kinases, which play a crucial role in cell cycle regulation and other cellular processes.
Biochemical Pathways : These compounds influence several biochemical pathways by modulating cell signaling cascades and gene expression. The ability to affect cellular metabolism is also notable, as they can alter metabolic flux through interactions with enzymes and cofactors.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has demonstrated promising anticancer activity. In laboratory settings, it has been shown to induce apoptosis in cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can suppress tumor growth in animal models .
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic effects. Specific derivatives have shown potent activity against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values significantly lower than standard treatments like albendazole .
Research Findings and Case Studies
Properties
Molecular Formula |
C8H3BrF4N2 |
---|---|
Molecular Weight |
283.02 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
UBXCTHHFVJSRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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